molecular formula C12H15ClN2O4 B8699559 Diethyl 5-amino-2-chloro-6-methylpyridine-3,4-dicarboxylate CAS No. 143323-63-1

Diethyl 5-amino-2-chloro-6-methylpyridine-3,4-dicarboxylate

Cat. No.: B8699559
CAS No.: 143323-63-1
M. Wt: 286.71 g/mol
InChI Key: PAAONIWPCIPCSC-UHFFFAOYSA-N
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Description

Diethyl 5-amino-2-chloro-6-methylpyridine-3,4-dicarboxylate is a useful research compound. Its molecular formula is C12H15ClN2O4 and its molecular weight is 286.71 g/mol. The purity is usually 95%.
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Properties

CAS No.

143323-63-1

Molecular Formula

C12H15ClN2O4

Molecular Weight

286.71 g/mol

IUPAC Name

diethyl 5-amino-2-chloro-6-methylpyridine-3,4-dicarboxylate

InChI

InChI=1S/C12H15ClN2O4/c1-4-18-11(16)7-8(12(17)19-5-2)10(13)15-6(3)9(7)14/h4-5,14H2,1-3H3

InChI Key

PAAONIWPCIPCSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=C1N)C)Cl)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 15 ml of ethanol was dissolved 1.2 g of 2-chloro-3,4-diethoxycarbonyl-6-methyl-5-nitropyridine, whereto 1.9 g (9 eq.) of reduced iron was added, followed by adding dropwise 7.1 ml of hydrochloric acid. The mixture was stirred at room temperature for 30 minutes. After the solvent was distilled off, the residue was neutralized with sodium hydrogencarbonate, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried. The solvent was distilled off to give an oily product.
Quantity
7.1 mL
Type
reactant
Reaction Step One
Name
2-chloro-3,4-diethoxycarbonyl-6-methyl-5-nitropyridine
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
whereto
Quantity
1.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
reduced iron
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

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